molecular formula C12H7ClN2S B1621630 4-Chloro-2-(thiophen-2-yl)quinazoline CAS No. 59455-95-7

4-Chloro-2-(thiophen-2-yl)quinazoline

Cat. No.: B1621630
CAS No.: 59455-95-7
M. Wt: 246.72 g/mol
InChI Key: XBTCAVUUTNKLJG-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)quinazoline is a chemical compound with the CAS Number: 59455-95-7 . It has a molecular weight of 246.72 . This compound is typically in powder form .


Synthesis Analysis

An efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o -amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H7ClN2S/c13-11-8-4-1-2-5-9 (8)14-12 (15-11)10-6-3-7-16-10/h1-7H .


Chemical Reactions Analysis

The present study netted three compounds with 100 % protection against PTZ-induced seizures which are 3-amino-6-iodo-2-(thiophen-2-yl)-quinazolin-4(3H)-one (36), N-[6-iodo-4-oxo-2-(thiophen-2-yl)quinazolin-3(4H)-yl]-benzamide (37), and 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (38) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 246.72 . It is typically in powder form .

Scientific Research Applications

Histamine H4 Receptor Inverse Agonists

4-Chloro-2-(thiophen-2-yl)quinazoline derivatives have been found to act as potent human histamine H4 receptor inverse agonists. This property potentially leads to added therapeutic benefits and is useful in exploring treatments for inflammation and other conditions related to the histamine H4 receptor (Smits et al., 2008).

Photophysical and Electrochemical Properties

These compounds have been studied for their photophysical and electrochemical properties. Certain derivatives exhibit high luminescence in chloroform solution and solid state, making them candidates for applications in materials science and photophysical research (Moshkina et al., 2020).

Anticancer Activity

Quinazoline derivatives, including this compound, have shown significant anticancer activities. These compounds have been effective against various cancer cell lines, suggesting their potential use in developing new cancer therapies (Ovádeková et al., 2005).

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Some quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. This indicates their potential application in creating new pharmaceutical compounds for treating various ailments (Dash et al., 2017).

Antitumor Properties

Specific quinazoline derivatives have been synthesized and screened for their in vivo antitumor properties. This research is crucial for the development of new antitumor agents with lesser toxic effects (Dash et al., 2017).

Heterocyclic Chemistry

Quinazoline compounds, including those with a this compound structure, have been synthesized and characterized for potential biological activity. This research is significant in the field of heterocyclic chemistry and drug development (Párkányi & Schmidt, 2000).

Photoluminescent Properties

Novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives have been synthesized, displaying promising photoluminescent properties, which are valuable in materials science and optics (Nosova et al., 2018).

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(thiophen-2-yl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, this compound has been reported to interact with certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in the production of essential metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate binding . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been shown to be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and other organelles . This distribution pattern affects the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

4-chloro-2-thiophen-2-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTCAVUUTNKLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366500
Record name 4-Chloro-2-(thiophen-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59455-95-7
Record name 4-Chloro-2-(thiophen-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(thiophen-2-yl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred suspension of 22.8 g of 2-(2-thienyl)-quinazolin-4(3H)-one in 200 ml of thionyl chloride was added in small quantities 7.3 g of dimethylformamide. The mixture was stirred for 2 hours, then poured into 2 liters of ice. The yellow solid was recrystallized three times from cyclohexane to give 16.7 g of 4-chloro-2-(2-thienyl)-quinazoline, m.p. 121.5°-123°; ir and nmr spectra were consistent with the assigned structure.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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